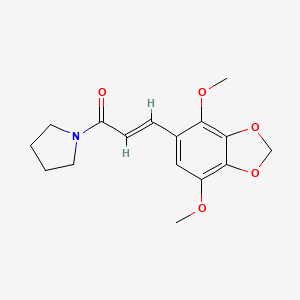![molecular formula C23H19FN2O7 B11478218 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11478218.png)
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID” is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and pyrrolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxole and pyrrolopyridine cores, followed by their coupling and functionalization. Common synthetic routes might include:
Formation of Benzodioxole Core: This can be achieved through the methoxylation of catechol derivatives.
Synthesis of Pyrrolopyridine Core: This might involve cyclization reactions starting from pyridine derivatives.
Coupling Reactions: The benzodioxole and pyrrolopyridine cores can be coupled using palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of the fluorophenyl group and carboxylic acid functionality through electrophilic aromatic substitution and carboxylation reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolopyridine core.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolopyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: Studied for its potential as an inhibitor or activator of specific enzymes or receptors.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Applications: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Potential use in diagnostic assays due to its specific interactions with biological targets.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenyl-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 7-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Uniqueness
The unique combination of the benzodioxole, fluorophenyl, and pyrrolopyridine moieties in “7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C23H19FN2O7 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19FN2O7/c1-30-16-7-14(20(31-2)22-21(16)32-10-33-22)13-8-17(27)25-18-15(23(28)29)9-26(19(13)18)12-5-3-4-11(24)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
ZQQUJIJFTGLMKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC(=CC=C5)F)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11478137.png)
![7-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478139.png)
![1-[3-chloro-4-(2-chlorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11478143.png)

![3,3,11-trimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11478158.png)
![Propanamide, 2,2-dimethyl-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B11478161.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11478167.png)
![4-[2-chloro-6-(1H-tetrazol-1-yl)phenyl]morpholine](/img/structure/B11478182.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B11478191.png)
![4,5-Dimethoxy-N-[(5-methyl-2-furyl)methyl]-2-nitrobenzamide](/img/structure/B11478193.png)
![7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11478204.png)
![1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11478207.png)
![[1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-](/img/structure/B11478211.png)
![4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11478233.png)
